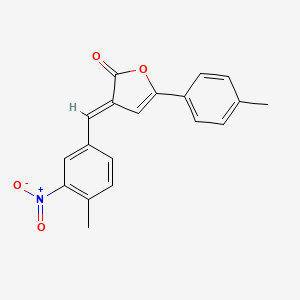
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MNBF, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.38 g/mol.
Wirkmechanismus
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to be a competitive inhibitor of protein kinases, which means that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also relatively stable and can be stored for long periods of time without degradation. However, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on other protein kinases and signaling pathways. Another direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in combination with other drugs or compounds. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone may also have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Conclusion:
In conclusion, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several biochemical and physiological effects and has potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Synthesemethoden
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized by the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. After the reaction is complete, the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
Eigenschaften
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-3-7-15(8-4-12)18-11-16(19(21)24-18)9-14-6-5-13(2)17(10-14)20(22)23/h3-11H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKMUWGATWHGW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
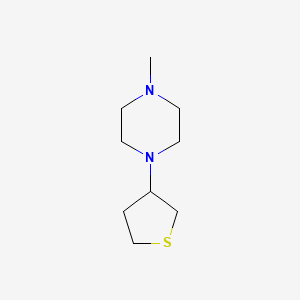
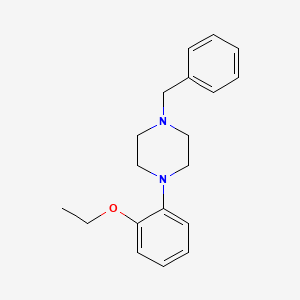
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)
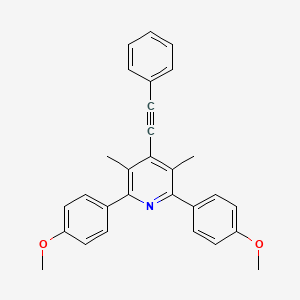
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
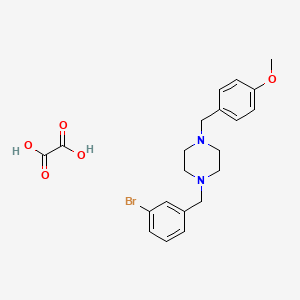
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
